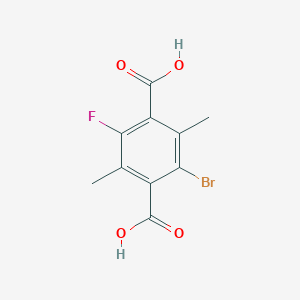

2-Bromo-5-fluoro-3,6-dimethylterephthalic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid often involves halodeboronation reactions, where aryl boronic acids are treated to form aryl bromides and chlorides. For instance, a scalable synthesis method was developed for 2-bromo-3-fluorobenzonitrile through the NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrating the generality of this transformation across a series of aryl boronic acids (Szumigala et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds like 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid can be elucidated using various spectroscopic techniques. These compounds often exhibit unique structural features that can influence their reactivity and physical properties.

Chemical Reactions and Properties

Compounds containing bromo, fluoro, and carboxylic acid functional groups participate in a variety of chemical reactions. The presence of these functional groups can lead to interesting chemoselective reactions, as observed in the functionalization of 5-bromo-2-chloro-3-fluoropyridine, where catalytic amination conditions favor bromide substitution (Stroup et al., 2007).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structure. Factors like solubility, melting point, and boiling point are critical for understanding how these compounds can be manipulated in various chemical processes.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical species, are pivotal in determining the compound's suitability for specific applications. For example, the reactivity of halogenated compounds with nucleophiles, as observed in SNAr reactions, is a key aspect of their chemical behavior (Liu & Robins, 2007).

Wissenschaftliche Forschungsanwendungen

-

Material Science

- Application : 2-Bromo-5-fluorobenzaldehyde, a precursor for the synthesis of 5-fluoro-3-substituted benzoxaboroles, is used in material science .

- Method of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : These compounds are used as molecular receptors, building blocks in crystal engineering, as steroid conjugates for molecular imprinting, dyes, and biosensors of alpha hydroxyl carboxylic acids .

-

Pharmaceutical Sciences

- Application : Indole derivatives, which can be synthesized from compounds like 2-Bromo-5-fluoro-3,6-dimethylterephthalic acid, have shown diverse biological activities .

- Method of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results or Outcomes : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety And Hazards

The specific safety and hazard information for “2-Bromo-5-fluoro-3,6-dimethylterephthalic acid” is not available in the retrieved data. However, as with all chemicals, it should be handled with appropriate safety measures.

Zukünftige Richtungen

The future directions for “2-Bromo-5-fluoro-3,6-dimethylterephthalic acid” are not available in the retrieved data. The potential applications and research directions would depend on the specific properties and reactivity of the compound.

Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult the original sources or a chemistry professional for more detailed information.

Eigenschaften

IUPAC Name |

2-bromo-5-fluoro-3,6-dimethylterephthalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO4/c1-3-6(10(15)16)8(12)4(2)5(7(3)11)9(13)14/h1-2H3,(H,13,14)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCOWGKHOZPULW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)C(=O)O)C)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743408 |

Source

|

| Record name | 2-Bromo-5-fluoro-3,6-dimethylbenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-fluoro-3,6-dimethylterephthalic acid | |

CAS RN |

1245807-10-6 |

Source

|

| Record name | 2-Bromo-5-fluoro-3,6-dimethylbenzene-1,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-chloro-2-[[(cyanoMethyl)[(4-Methylphenyl)sulfonyl]aMi](/img/no-structure.png)

![1-(1-(difluoroboryloxy)-3H-benzo[f]chromen-2-yl)ethanone](/img/structure/B1141581.png)

![(E)-(2-(bicyclo[4.2.0]octa-1,3,5,7-tetraen-3-yl)vinyl)triethoxysilane](/img/structure/B1141583.png)